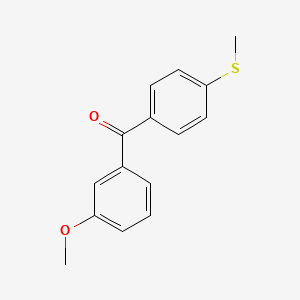
3-Methoxy-4'-thiomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The 3-Methoxy-4’-thiomethylbenzophenone molecule contains a total of 33 bond(s). There are 19 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfide(s) .Wissenschaftliche Forschungsanwendungen
1. UV Filtering and Endocrine-Disrupting Effects
3-Methoxy-4'-thiomethylbenzophenone, closely related to benzophenone-3 (BP-3), is used as an ultraviolet filter in skincare products. Studies indicate that BP-3 can exhibit endocrine-disrupting effects, impacting reproduction in both humans and animals. For instance, high levels of BP-3 exposure were linked to changes in birth weights and gestational ages in humans, and altered reproductive parameters in fish and rats (Ghazipura et al., 2017).
2. Applications in Photodynamic Therapy
Compounds similar to 3-Methoxy-4'-thiomethylbenzophenone have been investigated for their potential in photodynamic therapy, particularly in treating cancer. A study described the synthesis and characterization of zinc phthalocyanine derivatives, including those with methoxy substituents, highlighting their effectiveness in generating singlet oxygen, crucial for photodynamic therapy (Pişkin et al., 2020).
3. Metabolism and Endocrine Effects in Liver Microsomes
The metabolism of benzophenone-3, a compound similar to 3-Methoxy-4'-thiomethylbenzophenone, has been examined in rat and human liver microsomes. The study found that BP-3 metabolites had varying levels of estrogenic and anti-androgenic activities, indicating potential endocrine-disrupting effects (Watanabe et al., 2015).
4. Molecular Structure Analysis and Antibacterial Activity
Studies have also focused on the synthesis and molecular structure analysis of derivatives of benzophenones, including methoxy substituted ones. These compounds have been tested for their antibacterial activity, indicating potential applications in antimicrobial treatments (Havaldar et al., 2004).
5. Properties in Solution and Gas Phase
Research into methoxyphenols, structurally similar to 3-Methoxy-4'-thiomethylbenzophenone, has been conducted to understand their thermochemical and quantum-chemical properties in solution and gas phase. This work helps in comprehending the stability and reactivity of these compounds, relevant for various applications in chemistry and materials science (Varfolomeev et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-5-3-4-12(10-13)15(16)11-6-8-14(18-2)9-7-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTWQXKLZGVQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641475 |
Source


|
| Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750633-64-8 |
Source


|
| Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

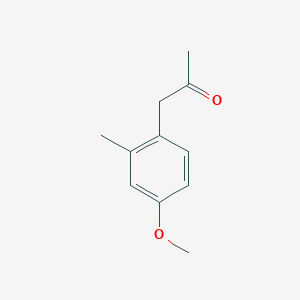
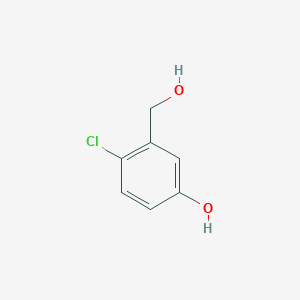
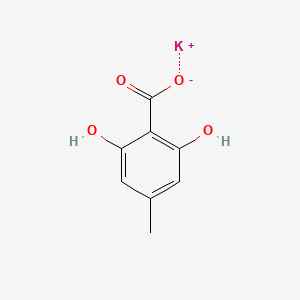
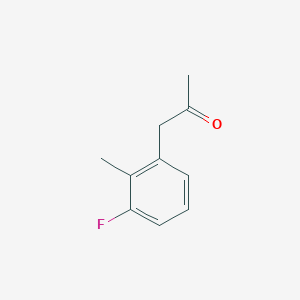
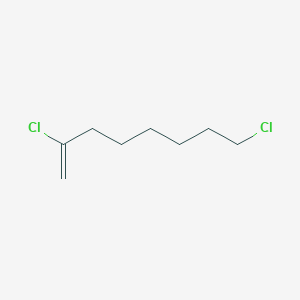
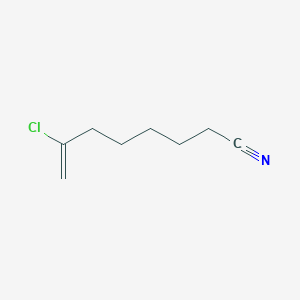

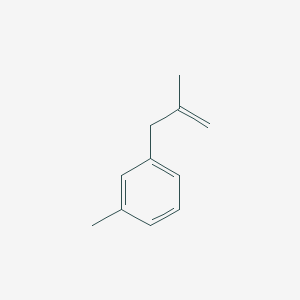
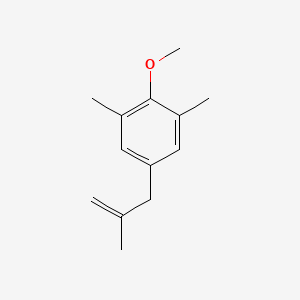
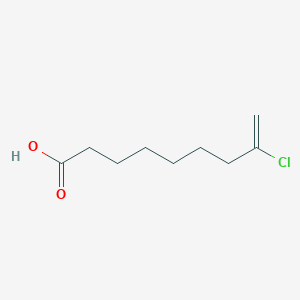

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)